(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Crystal Structure Analysis
Research on 6-bromobenzo[d]thiazol-2-amine, a compound related to (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, has led to the discovery of several organic acid-base adducts. These adducts were characterized using X-ray diffraction analysis, IR, and elemental analysis. The study emphasized the importance of N-H⋯O, O-H⋯N, and O-H⋯O hydrogen bonds in the supramolecular assemblies of these compounds (Jin et al., 2014).
Supramolecular Synthons
Another study on 6-bromobenzo[d]thiazol-2-amine with different carboxylic acids revealed insights into the formation of salts and co-crystals. This research provided an understanding of the non-covalent interactions and supramolecular synthons formed between the base of 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids (Jin et al., 2012).
Enantioselective Synthesis
The synthesis of dihydrobenzofuran derivatives has been investigated for its stereocontrolled construction. Using bifunctional primary amine-squaramide catalysis, researchers have achieved diastero- and enantioselective intramolecular Michael addition of keto-enones. This process is crucial for generating trans-2,3-disubstituted dihydrobenzofuran derivatives (Liu et al., 2013).
Amine-Thiourea Organocatalysis
A primary amine-thiourea organocatalyzed intramolecular Michael addition approach has been developed to synthesize trans-dihydrobenzofurans. This method, using an (R,R)-1,2-diphenylethylamine derived primary amine-thiourea with a glucosyl scaffold, achieved high yields with excellent enantioselectivities. This synthesis route is significant for creating trans-dihydrobenzofuran compounds with consistent enantioselectivity (Lu et al., 2012).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This could involve predicting or proposing new reactions the compound could undergo, new uses for the compound in fields like medicine or materials science, or ways to synthesize it more efficiently or sustainably.
Please consult with a chemical expert or refer to a reliable source for detailed and accurate information. It’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for information on handling, storage, and disposal.
properties
IUPAC Name |
(3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOQLCLUXZJVHX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=C(C=C2)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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